2'-Amino-2'-deoxycytidine-5'-triphosphate

Structural Biology Antiviral Drug Discovery Norovirus Polymerase

2'-Amino-2'-deoxycytidine-5'-triphosphate (2'-NH₂-dCTP; CAS 65444-12-4) is a synthetic pyrimidine nucleotide analog distinguished by the substitution of the 2'-hydroxyl group of cytidine triphosphate with an amino moiety. This modification confers unique biochemical properties: the 2'-amino group alters the sugar pucker and introduces a positive charge at physiological pH (pKa = 6.2), enabling this compound to serve either as a mechanism-based inhibitor of viral RNA-dependent RNA polymerases (RdRps) or as a building block for generating nuclease-resistant oligonucleotide aptamers.

Molecular Formula C9H17N4O13P3
Molecular Weight 482.17 g/mol
Cat. No. B12082923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Amino-2'-deoxycytidine-5'-triphosphate
Molecular FormulaC9H17N4O13P3
Molecular Weight482.17 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)N
InChIInChI=1S/C9H17N4O13P3/c10-5-1-2-13(9(15)12-5)8-6(11)7(14)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h1-2,4,6-8,14H,3,11H2,(H,19,20)(H,21,22)(H2,10,12,15)(H2,16,17,18)
InChIKeyWNVZQYHBHSLUHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2'-Amino-2'-deoxycytidine-5'-triphosphate (2'-NH₂-dCTP): A Modified Nucleotide for Polymerase Inhibition and Aptamer Engineering


2'-Amino-2'-deoxycytidine-5'-triphosphate (2'-NH₂-dCTP; CAS 65444-12-4) is a synthetic pyrimidine nucleotide analog distinguished by the substitution of the 2'-hydroxyl group of cytidine triphosphate with an amino moiety [1]. This modification confers unique biochemical properties: the 2'-amino group alters the sugar pucker and introduces a positive charge at physiological pH (pKa = 6.2), enabling this compound to serve either as a mechanism-based inhibitor of viral RNA-dependent RNA polymerases (RdRps) [2] or as a building block for generating nuclease-resistant oligonucleotide aptamers [3].

Why Generic dCTP or Alternative 2'-Modified Nucleotides Cannot Replace 2'-Amino-2'-deoxycytidine-5'-triphosphate in Critical Applications


Natural 2'-deoxycytidine-5'-triphosphate (dCTP) lacks the 2'-substituent required for two distinct value-driving properties: (i) active-site metal ion chelation and conformational rearrangement essential for viral polymerase inhibition [1], and (ii) resistance to degradation by serum nucleases necessary for in vivo aptamer stability [2]. Alternative 2'-modifications (e.g., 2'-fluoro, 2'-O-methyl) alter nuclease resistance and hybridization thermodynamics, but do not recapitulate the specific protonation state (pKa 6.2) and metal-coordination disruption of the 2'-amino group [3]. Furthermore, the primary amine provides a unique chemical handle for site-specific conjugation (e.g., fluorescent dyes), a feature absent in both natural dCTP and 2'-F/2'-OMe analogs, which require separate linker chemistry [4]. Substitution therefore compromises either the mechanism of action (inhibition studies) or the functional properties (stability, labeling) of the final oligonucleotide.

Quantitative Comparative Evidence: Where 2'-Amino-2'-deoxycytidine-5'-triphosphate Outperforms dCTP and Other Analogs


Structural Basis for Viral RdRp Inhibition: Active Site Rearrangement and Metal Ion Disruption

At 1.8 Å resolution, co-crystal structures reveal that 2'-amino-dCTP binding to norovirus RdRp induces a substantial rearrangement of the active site compared to natural CTP binding. The 2'-amino group forces the substrate-binding pocket to adopt an altered conformation to accommodate the substituent, directly disrupting the coordination shells of the catalytic metal ions [1]. This structural alteration is not observed with natural dCTP (or CTP) binding, which maintains a catalytically competent metal ion coordination geometry [2]. The binding mode suggests a novel, non-chain-terminating mechanism of inhibition distinct from other nucleoside analog inhibitors that rely solely on incorporation and chain termination.

Structural Biology Antiviral Drug Discovery Norovirus Polymerase

Enhanced Nuclease Resistance: >1000-Fold Increase in Serum Stability

Oligonucleotides fully substituted with 2'-amino-2'-deoxypyrimidines (including 2'-amino-dC) exhibit dramatically enhanced stability in human serum compared to unmodified RNA of identical sequence. Specifically, 2'-aminopyrimidine RNA ligands are at least 1000-fold more stable in 90% human serum than their unmodified RNA counterparts [1]. This substantial increase in biostability directly addresses a major limitation of natural nucleic acid aptamers for therapeutic and diagnostic applications, where rapid degradation by serum nucleases severely restricts in vivo utility.

Aptamer Therapeutics Oligonucleotide Stability Serum Nuclease Resistance

High-Affinity Aptamer Binding: Sub-Nanomolar Kd Against bFGF

Using SELEX with 2'-aminopyrimidine-modified RNA libraries, a minimal 26-nucleotide aptamer (m21A) containing multiple 2'-amino-2'-deoxycytidine residues was identified that binds basic fibroblast growth factor (bFGF) with an apparent dissociation constant (Kd) of 3.5 ± 0.3 × 10⁻¹⁰ M (350 pM) at 37°C in phosphate-buffered saline [1]. This sub-nanomolar affinity is comparable to or exceeds that of many monoclonal antibodies and demonstrates that the 2'-amino modification does not preclude—and may even enhance—high-affinity target recognition. In functional cellular assays, m21A inhibited [¹²⁵I]bFGF binding to both low-affinity (ED₅₀ ≈ 1 nM) and high-affinity (ED₅₀ ≈ 3 nM) FGF receptor sites on CHO cells [2].

Aptamer Selection (SELEX) Protein Binding Affinity bFGF Antagonists

Unique pKa of 2'-Amino Group Enables pH-Dependent Charge and Reactivity

The 2'-amino group of 2'-amino-2'-deoxycytidine exhibits a pKa of 6.2 as determined by ¹³C-NMR spectroscopy [1]. This value lies close to physiological pH, meaning the amino group exists in equilibrium between protonated (positively charged) and unprotonated (neutral, nucleophilic) states under typical biological or mildly acidic laboratory conditions. This property fundamentally differentiates 2'-amino-dCTP from other 2'-modified nucleotides (e.g., 2'-fluoro, 2'-O-methyl) which lack titratable groups in this pH range. The unprotonated amine serves as a reactive handle for site-specific conjugation of fluorophores (e.g., rhodamine isothiocyanate) or other functional moieties without requiring additional linker chemistry [2].

Oligonucleotide Chemistry Bioconjugation Nucleic Acid Labeling

Priority Application Scenarios for 2'-Amino-2'-deoxycytidine-5'-triphosphate Procurement


Viral RNA-Dependent RNA Polymerase Inhibitor Screening and Mechanistic Studies

Based on the crystallographic evidence showing active-site rearrangement and metal ion disruption upon binding to norovirus RdRp [1], 2'-amino-dCTP is ideally suited as a tool compound for screening campaigns targeting viral polymerases (e.g., norovirus, HCV, SARS-CoV-2). Its distinct binding mode provides a structural template for rational design of non-nucleoside inhibitors (NNIs) or nucleotide analogs that exploit conformational changes rather than simple chain termination.

Generation of Nuclease-Resistant Therapeutic Aptamers via Modified SELEX

The ≥1000-fold enhancement in serum stability conferred by 2'-aminopyrimidine substitution [2] makes 2'-amino-dCTP an essential reagent for SELEX libraries intended for in vivo therapeutic aptamer development. Its use enables the direct selection of aptamers that are inherently resistant to degradation, eliminating the need for post-selection modification (e.g., PEGylation, capping) that often compromises binding affinity or introduces regulatory complexity.

Site-Specific Fluorescent Labeling of Oligonucleotides

The pKa 6.2 of the 2'-amino group allows for selective, covalent attachment of amine-reactive fluorophores (e.g., NHS esters, isothiocyanates) under mild conditions [3]. This facilitates the production of internally labeled probes for FRET, fluorescence polarization, or microscopy applications where 5'- or 3'-end labeling may interfere with function or where multiple labels are required. The conjugation chemistry is orthogonal to standard phosphoramidite synthesis, offering flexibility in probe design.

Construction of Modified Oligonucleotides for Biophysical Studies

Investigations into the effects of sugar pucker, charge, and hydrogen bonding on nucleic acid structure and thermodynamics can leverage 2'-amino-dCTP. The known duplex destabilization relative to unmodified controls [4] provides a defined perturbation for studying base-pairing, stacking, and protein-nucleic acid interactions. The pH-dependent charge state (pKa 6.2) further enables studies of electrostatics in nucleic acid recognition.

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